trans-2,3-Dihydro-3-ethoxyeuparin

Overview

Description

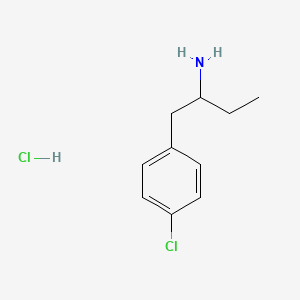

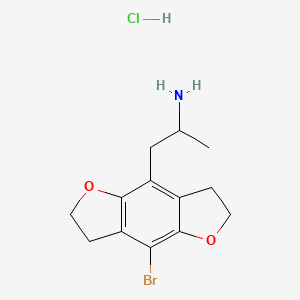

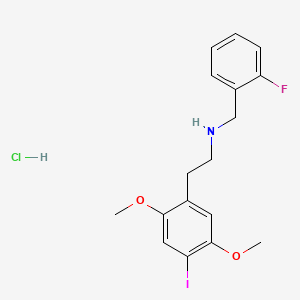

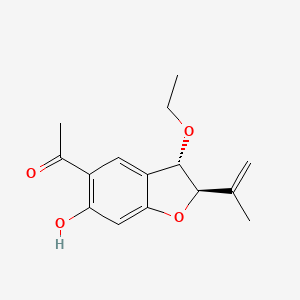

“trans-2,3-Dihydro-3-ethoxyeuparin” is a compound with the molecular formula C15H18O4 . It is a powder and is purified from the herbs of Eupatorium cannabinum .

Molecular Structure Analysis

The molecular structure of “this compound” is described by the InChI stringInChI=1S/C15H18O4/c1-5-18-15-11-6-10 (9 (4)16)12 (17)7-13 (11)19-14 (15)8 (2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 . The compound has a molecular weight of 262.30 g/mol , and its structure includes two defined atom stereocenters . Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 262.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 .Scientific Research Applications

Synthesis and Chemical Properties

- Research has delved into the synthesis of compounds like ethyl 6-oxo-2-(methoxycarbonyl) decahydroisoquinoline-3-carboxylic acid, which are useful intermediates for preparing conformationally constrained acidic amino acids as NMDA receptor antagonists. These intermediates are valuable for developing treatments for neurological disorders due to their potential to modulate synaptic transmission (Ornstein et al., 1991).

Biotechnological Production

- Engineered strains of Pseudomonas chlororaphis have been used to produce cyclic β-amino acids, which are critical for synthesizing chiral materials and non-natural peptides. Such biotechnological approaches offer sustainable and efficient methods for producing valuable chemical intermediates (Hu et al., 2017).

Photostability Enhancement

- The encapsulation of UV filters in nanoparticle-based systems, such as those using ethylcellulose and poly-D,L-lactide-co-glycolide, has been studied to improve the photostability of compounds like trans-2-ethylhexyl-p-methoxycinnamate. Enhancing photostability is crucial for developing more effective and longer-lasting sunscreen agents (Perugini et al., 2002).

Biochemical Studies

- The stereochemistry and biochemical interactions of amino acids and peptides, such as those involving proline isomerization, have been investigated to understand their roles in protein structure and function. These studies are fundamental for designing drugs and understanding biological processes at the molecular level (Breznik et al., 2001).

Antioxidant and Hepatoprotective Activities

- Compounds derived from natural sources, like Morus bombycis roots, have been studied for their antioxidant effects and hepatoprotective activities. These natural compounds could offer alternative treatments for liver damage and other oxidative stress-related conditions (Jin et al., 2006).

Safety and Hazards

Mechanism of Action

- Trans-2,3-Dihydro-3-ethoxyeuparin is a natural product with potential applications in life sciences . However, specific molecular targets have not been extensively characterized in the literature.

Target of Action

Pharmacokinetics

Properties

IUPAC Name |

1-[(2R,3S)-3-ethoxy-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-5-18-15-11-6-10(9(4)16)12(17)7-13(11)19-14(15)8(2)3/h6-7,14-15,17H,2,5H2,1,3-4H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJYTQXDJVGVND-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@H](OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119244 | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015698-14-2 | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015698-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(-)-1-[(2R,3S)-3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.